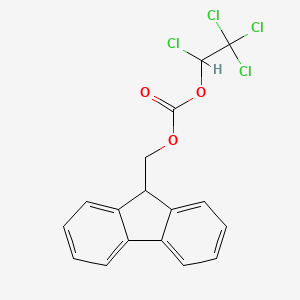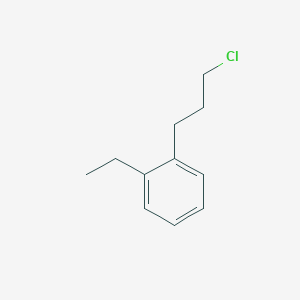
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of a pyridine ring and an aniline moiety, connected via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(propan-2-yl)aniline with pyridine-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase insert domain receptor (KDR) inhibitor, which is relevant in cancer research.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biology: The compound’s interactions with biological targets are explored to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as KDR. By inhibiting KDR, the compound can interfere with the signaling pathways involved in angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of KDR leads to reduced vascular endothelial growth factor (VEGF) signaling, thereby limiting the formation of new blood vessels.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-ylmethyl)aniline derivatives: These compounds share a similar structure but may have different substituents on the aromatic rings.
4-(propan-2-yl)-N-(pyridin-2-ylmethyl)aniline: This compound has a similar structure but with the pyridine ring attached at a different position.
Uniqueness
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline is unique due to its specific substitution pattern and the presence of both pyridine and aniline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H18N2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C15H18N2/c1-12(2)14-3-5-15(6-4-14)17-11-13-7-9-16-10-8-13/h3-10,12,17H,11H2,1-2H3 |
Clave InChI |
SACCPYURCJILEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)






